2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
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Description
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H15ClN6OS and its molecular weight is 374.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Elucidation
A series of derivatives containing the 1,2,4-triazole ring system, including compounds structurally related to 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide, have been synthesized. These compounds were characterized using NMR, MASS Spectra, IR Spectra, and Elemental Analysis. The interest in these compounds arises from their wide range of pharmaceutical activities (MahyavanshiJyotindra et al., 2011).
Antimicrobial Screening
These derivatives have been screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. The synthesis of compounds containing the 1,2,4-triazole ring system has garnered attention due to their extensive pharmaceutical activities, including antimicrobial properties (MahyavanshiJyotindra et al., 2011).
Antitumor Activity
Compounds with similar structural features have demonstrated in vitro antitumor activity against various cell lines. This highlights the potential of these compounds in developing new cancer therapies (Guo-qiang Hu et al., 2008).
Surface Activity and Biological Effects
The derivatives of 1,2,4-triazole have shown not only antimicrobial activity but also surface activity, which could be significant in the development of new materials with specialized surface properties (R. El-Sayed, 2006).
Antimicrobial Activity of Pyrimidine-Triazole Derivatives
Some novel derivatives incorporating the pyrimidine-triazole framework have been synthesized and shown to possess antimicrobial activity against selected bacterial and fungal strains, demonstrating the chemical versatility and biological relevance of these compounds (J.J. Majithiya et al., 2022).
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6OS/c1-10-12(17)3-2-4-13(10)20-14(24)9-25-16-22-21-15(23(16)18)11-5-7-19-8-6-11/h2-8H,9,18H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREQPNTYEUPOSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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